2-(benzyloxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(benzyloxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21F2N3O3 and its molecular weight is 365.381. The purity is usually 95%.
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Scientific Research Applications
NMR Study of Oxadiazole Derivatives
A novel oxadiazole derivative was synthesized and characterized using NMR techniques, highlighting the utility of these compounds in understanding structural and dynamic chemical properties. This study demonstrates the importance of oxadiazole derivatives in advancing NMR spectroscopy applications, contributing to the field of chemical analysis and molecular structure elucidation (Li Ying-jun, 2012).
Antibacterial Agents
Oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity, suggesting their potential application as novel antibacterial agents. The research into these compounds could lead to the development of new treatments for bacterial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling, suggest their application in dye-sensitized solar cells (DSSCs) and as potential therapeutic agents through molecular docking with specific proteins (Y. Mary, Gozde Yalcin, 2020).
Antitumor Activity
The synthesis and evaluation of new benzothiazole derivatives bearing different heterocyclic rings have shown considerable antitumor activity against certain cancer cell lines, indicating the potential of oxadiazole and related compounds in cancer research (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Therapeutic Agents
Research into unique biheterocycles, including oxadiazole derivatives, has explored their potential as promising therapeutic agents, focusing on enzyme inhibition and cytotoxicity studies. This research underscores the versatility of oxadiazole derivatives in drug discovery and development (M. Abbasi et al., 2018).
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3/c19-18(20)8-6-14(7-9-18)17-22-16(26-23-17)10-21-15(24)12-25-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRBCFNHZZMGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)COCC3=CC=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.